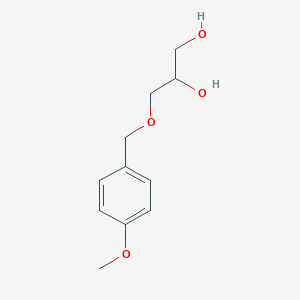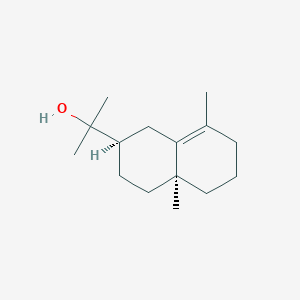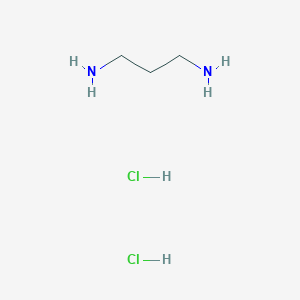
1,3-Diaminopropane dihydrochloride
Vue d'ensemble
Description
1,3-Diaminopropane dihydrochloride, also known as 1,3-Propanediamine dihydrochloride, is a compound with the linear formula H2N(CH2)3NH2·2HCl . It is a derivative of 1,3-Diaminopropane, which is a simple diamine with the formula H2N(CH2)3NH2 .
Molecular Structure Analysis
The molecular weight of 1,3-Diaminopropane dihydrochloride is 147.05 . The SMILES string representation of the molecule is Cl[H].Cl[H].NCCCN . The InChI key is HYOCSVGEQMCOGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Diaminopropane dihydrochloride is a solid at 20°C . It has a melting point of 246-250°C . It is hygroscopic, meaning it readily absorbs moisture from the air .Applications De Recherche Scientifique
Epoxy Resin and Cross-linking Agents
1,3-Diaminopropane dihydrochloride can be used in the production of epoxy resins and cross-linking agents . These materials have a wide range of applications, including coatings, adhesives, and composites.
Precursors for Pharmaceuticals
This compound can serve as a precursor in the synthesis of various pharmaceuticals . The specifics would depend on the particular pharmaceutical compound being synthesized.
Agrochemicals Production
Similar to pharmaceuticals, 1,3-Diaminopropane dihydrochloride can also be used as a precursor in the production of various agrochemicals . These could include pesticides, herbicides, and fertilizers.
Organic Chemical Synthesis
In the field of organic chemistry, 1,3-Diaminopropane dihydrochloride can be used in the synthesis of a variety of organic chemicals . Its specific role would depend on the particular synthesis process.
Biotechnology Research
In biotechnology research, this compound could potentially be used in the engineering of bacteria for the production of 1,3-diaminopropane . This could have applications in sustainable chemical production.
Food Inspection
1,3-Diaminopropane dihydrochloride might be used in food inspection processes . For example, it could be used in the simultaneous determination of various classes of preservatives and biogenic amines in meat and fish products by LC-MS .
Safety and Hazards
1,3-Diaminopropane dihydrochloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-76-2 (Parent) | |
| Record name | 1,3-Propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4074437 | |
| Record name | Trimethylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Propanediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10517-44-9 | |
| Record name | 1,3-Propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-propanediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 1,3-Diaminopropane dihydrochloride into ligands for coordination polymers?
A: 1,3-Diaminopropane dihydrochloride offers a flexible alkyldiamine chain that can be incorporated into larger ligand structures. This is particularly interesting for designing coordination polymers, as demonstrated by the synthesis of N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O. [] This ligand, containing the 1,3-diaminopropane motif, enabled the creation of coordination polymers with distinct structures and properties. [] The presence of vacant amine sites in the resulting polymers opens up possibilities for further functionalization and potential applications in areas like gas adsorption. []
Q2: How does the structure of coordination polymers synthesized with N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate differ based on the metal ion used?
A: The choice of metal ion significantly influences the final structure of the coordination polymer. When N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O reacts with copper(II) ions, it forms a 2D sheet structure (poly-[Cu2(L1)(OH2)2]·6DMF·3H2O) where the amine groups of the ligand remain non-coordinating. [] Interestingly, using zinc(II) or cadmium(II) ions leads to the formation of self-penetrating 3D structures (poly-[Zn(H2L1)(OH2)]·DMF·4H2O and poly-[Cd(H2L1)(OH2)]·DMF·3H2O) with square-shaped solvent channels. [] This highlights how the coordination preferences of different metal ions directly impact the dimensionality and porosity of the resulting coordination polymers.
Q3: Can 1,3-Diaminopropane dihydrochloride be used to synthesize coordination complexes other than those with carboxylate-based ligands?
A: Yes, the versatility of 1,3-Diaminopropane dihydrochloride extends beyond carboxylate-based ligands. Research shows its successful utilization in synthesizing a binuclear iron(III) complex with a terminally coordinated phosphato ligand. [] This complex, 2·3MeOH, utilizes a derivative of 1,3-Diaminopropane dihydrochloride, N,N,N′,N′-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-diaminopropane dihydrochloride (Htbpo·2HCl), demonstrating the feasibility of incorporating this diamine unit into diverse ligand systems for coordination chemistry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



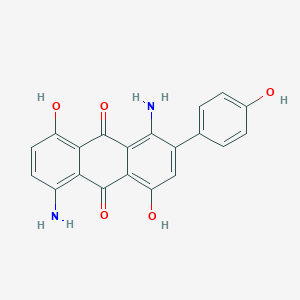


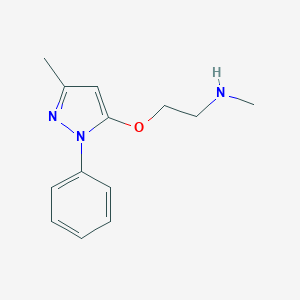
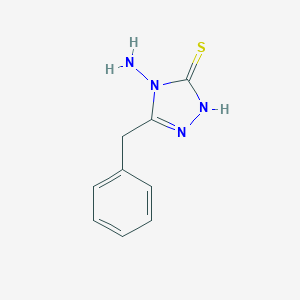
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)



